molecular formula C12H19NO4 B6224519 tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate CAS No. 2763779-16-2

tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

Cat. No. B6224519
CAS RN: 2763779-16-2
M. Wt: 241.3
InChI Key:
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Description

Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate (TBOC) is a versatile and useful chemical compound that has a wide range of applications in the scientific and research communities. TBOC is a cyclic organic compound that is composed of a tert-butyl group and a carboxylate ester. It has a molecular formula of C11H17NO3 and a molecular weight of 211.25 g/mol. TBOC is a colorless to pale yellow liquid that has a melting point of -68°C and a boiling point of 177°C. It is insoluble in water, but soluble in organic solvents.

Scientific Research Applications

Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate has a wide range of applications in the scientific and research communities. It is used as a building block for the synthesis of biologically active compounds, such as drugs and hormones. It is also used in the synthesis of polymers resins and polyurethanes. In addition, tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is used as a reagent in the synthesis of other compounds, such as esters, amides, and lactones.

Mechanism of Action

Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is a versatile reagent that can be used in a variety of reactions. In the reaction of tert-butyl isocyanate and 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate in the presence of an acid catalyst, the tert-butyl isocyanate acts as a nucleophile and reacts with the carboxylate group on the 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate to form a tert-butyl carbamate. The carbamate then undergoes a series of nucleophilic substitutions to form the desired product.
Biochemical and Physiological Effects
tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been shown to have anti-tumor and anti-cancer properties. In addition, tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate has been shown to have immunomodulatory effects and to modulate the activity of enzymes involved in the metabolism of carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate in laboratory experiments has several advantages. It is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and can be easily obtained from chemical suppliers. In addition, it is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to the use of tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate in laboratory experiments. It is a toxic compound and should be handled with care. In addition, it is flammable and should be kept away from sources of ignition. Finally, it is volatile and should be stored in a tightly sealed container.

Future Directions

The potential future applications of tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate are numerous. It could be used in the synthesis of new drugs and hormones, as well as in the synthesis of polymers resins and polyurethanes. In addition, tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate could be used as a reagent in the synthesis of other compounds, such as esters, amides, and lactones. Furthermore, it could be used as a starting material for the synthesis of more complex compounds. Finally, tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate could be used in the development of new immunomodulatory agents and in the modulation of enzymes involved in the metabolism of carbohydrates and lipids.

Synthesis Methods

Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate can be synthesized using a variety of methods. One of the most common methods is the reaction of tert-butyl isocyanate and 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate in the presence of an acid catalyst. The reaction takes place at a temperature of 100-150°C and produces the desired product in high yields. Other methods for the synthesis of tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate include the reaction of tert-butyl alcohol and 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate in the presence of an acid catalyst and the reaction of tert-butyl bromide and 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate in the presence of an acid catalyst.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate involves the reaction of tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate with appropriate reagents to form the desired compound.", "Starting Materials": [ "tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate" ], "Reaction": [ "Step 1: tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is reacted with sodium hydride in THF to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with methyl chloroformate in THF to form the tert-butyl ester intermediate.", "Step 3: The tert-butyl ester intermediate is then reacted with hydroxylamine hydrochloride in ethanol to form the oxime intermediate.", "Step 4: The oxime intermediate is then reacted with acetic anhydride in pyridine to form the desired compound, tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate." ] }

CAS RN

2763779-16-2

Product Name

tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate

Molecular Formula

C12H19NO4

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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